Cypenamine

Vue d'ensemble

Description

Merrell Chemical Company dans les années 1940 . Il est principalement connu dans la recherche scientifique et n'a pas été développé pour une utilisation sur le marché . Le composé est un homologue de la tranylcypromine, contenant un cycle alicyclique élargi qui est deux unités méthylènes plus grand que le cyclopropane fortement contraint .

Méthodes De Préparation

La synthèse de la cypénamine implique la préparation de la 2-phénylcyclopentan-1-amine. Une méthode comprend la résolution cinétique de la (±)-trans-2-phénylcyclopentan-1-amine par la lipase B de Candida antarctica par une réaction d'aminolyse

Analyse Des Réactions Chimiques

La cypénamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du composé.

Substitution : La cypénamine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants et réducteurs standard, ainsi que les catalyseurs pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La cypénamine est utilisée dans la recherche scientifique pour étudier ses propriétés psychostimulantes . Elle n'a pas été développée pour des applications cliniques ou industrielles, mais sert de composé précieux pour comprendre les effets des psychostimulants. Les applications de la recherche comprennent :

Chimie : Étude de la réactivité et des voies de synthèse du composé.

Biologie : Investigation de ses effets sur les systèmes biologiques.

Médecine : Exploration des utilisations thérapeutiques potentielles, bien qu'elle n'ait pas été développée pour une utilisation clinique.

Industrie : Limitée aux fins de recherche, sans applications industrielles significatives.

Mécanisme d'action

Le mécanisme d'action de la cypénamine implique son interaction avec les cibles moléculaires dans le cerveau, conduisant à des effets psychostimulants

Applications De Recherche Scientifique

Scientific Research Applications

Cypenamine's applications can be categorized into several key areas:

1. Chemistry

- This compound is utilized in studies focused on psychostimulant drugs and their chemical properties. Its reactivity and synthesis pathways are of particular interest to chemists seeking to develop new compounds with similar structures.

2. Biology

- Research on this compound aims to understand its effects on biological systems. It acts as a reuptake inhibitor for dopamine and norepinephrine, increasing their levels in the synaptic cleft. This mechanism makes this compound valuable for preclinical studies investigating neurotransmitter systems and their roles in various brain processes .

3. Medicine

- Although this compound has not undergone extensive clinical trials, its structure and effects are studied to explore potential therapeutic applications. Its similarity to established psychostimulants suggests it may have comparable effects, although detailed pharmacological profiles remain under-researched .

4. Industry

- This compound is primarily used in research settings with no significant industrial applications reported. Its potential for developing new compounds remains a topic of interest within the pharmaceutical industry.

Case Studies and Research Findings

While extensive clinical data on this compound is limited due to its unmarketed status, several studies have explored its properties:

- Neurotransmitter Interaction Studies : Research indicates that this compound may affect dopamine and norepinephrine levels similarly to established stimulants, suggesting potential roles in treating disorders related to these neurotransmitters .

- Synthetic Methodologies : Investigations into synthetic routes have demonstrated the versatility of this compound's synthesis, allowing for modifications that yield derivatives with potentially varied biological activities .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La cypénamine est similaire à d'autres psychostimulants tels que :

Tranylcypromine : Un homologue avec un cycle alicyclique plus petit.

Amphétamine : Partage des similitudes structurelles et des effets psychostimulants.

Cyclopentamine : Un autre composé apparenté avec des propriétés similaires.

Méthamphétamine : Un psychostimulant bien connu avec une structure différente mais des effets similaires.

Propylhexédrine : Un autre stimulant avec des similitudes structurelles.

La particularité de la cypénamine réside dans sa structure cyclique alicyclique spécifique, qui la différencie des autres psychostimulants .

Activité Biologique

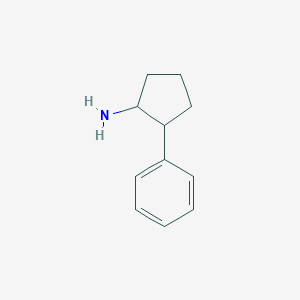

Cypenamine, chemically known as 2-phenylcyclopentanamine, is a psychostimulant compound that has garnered interest in scientific research primarily due to its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine. This article explores the biological activity of this compound, synthesizing available data from various studies and sources to provide a comprehensive overview.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₁H₁₅N

- Molar Mass : Approximately 161.25 g/mol

- Structure : It exists as a racemic mixture of two enantiomers, which may influence its biological activity differently.

Structural Comparison

This compound shares structural similarities with other known stimulants, which may suggest comparable mechanisms of action. The following table illustrates these relationships:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fencamfamine | Similar phenyl group | More established psychostimulant profile |

| Tranylcypromine | Homologous structure | Used as an antidepressant |

| Amphetamine | Basic phenethylamine structure | Well-studied stimulant with diverse uses |

This compound acts primarily as a reuptake inhibitor for dopamine and norepinephrine. This mechanism prevents these neurotransmitters from being reabsorbed by neurons, leading to increased concentrations in the synaptic cleft. Such activity positions this compound as a valuable tool for preclinical research into the roles of these neurotransmitters in various brain processes .

Psychostimulant Effects

The psychostimulant properties of this compound have been noted, although its pharmacological profile remains undercharacterized due to limited research. The compound is hypothesized to stimulate central nervous system activity similarly to other stimulants like amphetamine, potentially leading to effects such as increased heart rate, elevated blood pressure, anxiety, and insomnia.

Preclinical Studies

Research involving this compound primarily focuses on its potential applications in understanding neurotransmitter dynamics. For instance, studies have utilized this compound to investigate its effects on dopamine and norepinephrine levels in animal models, contributing to the understanding of various neuropsychiatric conditions.

Case Study: Neurotransmitter Dynamics

In a notable preclinical study, this compound was administered to animal models to observe changes in behavior correlated with dopamine and norepinephrine levels. The results indicated significant alterations in locomotor activity and exploratory behavior, suggesting that this compound may influence dopaminergic pathways .

Safety Profile

Due to the lack of extensive clinical trials, data regarding the safety profile of this compound is limited. However, given its classification as a psychostimulant, potential side effects similar to those observed with other stimulants are anticipated. These may include cardiovascular effects and psychological disturbances .

Synthesis Methods

This compound can be synthesized through various chemical methods. One notable synthesis route involves the Diels-Alder cycloaddition between cyclopentadiene and dialkylazodicarboxylate derivatives, allowing for the production of this compound in significant quantities .

Propriétés

IUPAC Name |

2-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYTYNUZHDMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546452 | |

| Record name | 2-Phenylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-54-9, 6604-06-4 | |

| Record name | Cypenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the new synthetic method for Cypenamine described in the research?

A1: The research presents a novel and efficient palladium-catalyzed method for synthesizing trans-3,4-disubstituted cyclopentenes and alkylidene cyclopentenes, including this compound (trans-2-phenylcyclopentylamine) []. This method utilizes the ring opening of azabicyclic olefins with aryl halides. The significance lies in its potential for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.